methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate
Description
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate is a benzofuran-derived compound featuring a methoxy-substituted benzofuran core, a (Z)-configured benzylidene group, and a phenoxy acetate ester moiety. The compound’s ester group enhances solubility in organic solvents, while the methoxy substituent modulates electronic properties. Crystallographic data for such compounds are often resolved using software like SHELXL or WinGX .
Properties
IUPAC Name |
methyl 2-[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-14-7-8-15-16(10-14)25-17(19(15)21)9-12-3-5-13(6-4-12)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAFXUGHFAYDMW-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC(=O)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated benzofuran compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group and ester functional group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
- This substitution may improve metabolic stability compared to non-halogenated analogs .
Furylmethylene Substitution (Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate) :
Replacing the phenyl group with a furan ring introduces aromatic heterocyclic character. The furan’s oxygen atom may participate in hydrogen bonding, altering solubility and reactivity. Ethyl esters, as in this compound, generally exhibit higher lipophilicity than methyl esters .4-tert-Butylphenyl Substitution (Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate) :
The bulky tert-butyl group induces steric hindrance, which could reduce crystal packing efficiency but improve lipid solubility. Computed properties for this compound include a molecular weight of 366.4 g/mol and XLogP3 of 5.2, indicating high hydrophobicity .- Benzyl esters, as in this derivative, may confer slower hydrolysis rates than methyl or ethyl esters, impacting pharmacokinetics .
Ester Group Variations
Computed Molecular Properties
A comparison of key computed properties for selected analogs is provided below:
Structural and Functional Implications
Biological Activity
Methyl 2-(4-{[(2Z)-6-methoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}phenoxy)acetate is a complex organic compound with significant potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a methoxy group and a benzofuran moiety, which are known to influence its biological activity. The IUPAC name for this compound is this compound.
Molecular Formula
The molecular formula is represented as C17H18O5.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : Its structure allows it to bind to cellular receptors, which can modulate signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially disrupting microbial cell function.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds often exhibit anticancer properties. For instance, studies on related compounds have shown selective cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 10.5 |
| Compound B | MCF-7 (Breast Cancer) | 12.0 |
| Compound C | A549 (Lung Cancer) | 8.7 |
These values suggest that this compound could exhibit similar or enhanced anticancer activity due to its structural features.
Antimicrobial Activity
The compound's potential antimicrobial properties have been evaluated through various assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| C. albicans | 25 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzofuran derivatives, finding that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines.
- Antimicrobial Evaluation : Research conducted by Asati et al. demonstrated that thiazolidine derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structural motifs in this compound could yield comparable results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
